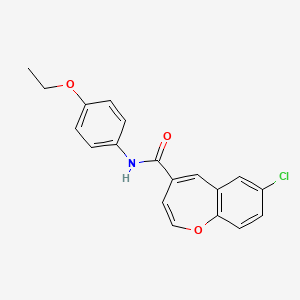

7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a carboxamide group attached to a benzoxepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as o-hydroxybenzyl alcohol and an appropriate halogenated compound.

Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-ethoxyphenylamine.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate carboxylic acid derivatives and amine reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dechlorinated or hydrogenated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Chlor-N-(4-Ethoxyphenyl)-1-benzoxepin-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es kann auf sein Potenzial als pharmazeutisches Mittel untersucht werden, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Rezeptoren oder Enzyme abzielen.

Materialwissenschaften: Die Verbindung kann bei der Synthese neuer Materialien mit einzigartigen Eigenschaften wie Polymeren oder Flüssigkristallen verwendet werden.

Biologische Forschung: Es kann als Sonde oder Werkzeugverbindung zur Untersuchung biologischer Pfade und Mechanismen verwendet werden.

Industrielle Anwendungen: Die Verbindung kann bei der Entwicklung von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Prozesse verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Chlor-N-(4-Ethoxyphenyl)-1-benzoxepin-4-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkung durch Bindung an diese Zielstrukturen ausüben und so ihre Aktivität modulieren. Die genauen Pfade und Zielstrukturen können je nach der spezifischen Anwendung und dem Kontext der Verwendung variieren.

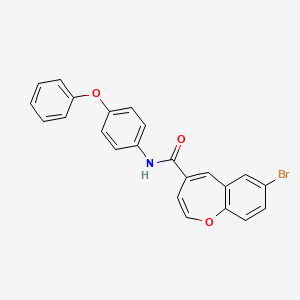

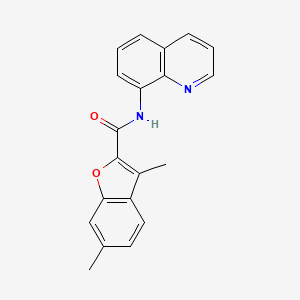

Ähnliche Verbindungen:

7-Chlor-N-(4-Ethoxyphenyl)-4-chinolinamin: Diese Verbindung weist strukturelle Ähnlichkeiten mit 7-Chlor-N-(4-Ethoxyphenyl)-1-benzoxepin-4-carboxamid auf, hat aber einen Chinolin-Ring anstelle eines Benzoxepin-Rings.

7-Chlor-N-(4-Ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amin:

Einzigartigkeit: 7-Chlor-N-(4-Ethoxyphenyl)-1-benzoxepin-4-carboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und der Benzoxepin-Ringstruktur einzigartig.

Wirkmechanismus

The mechanism of action of 7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

7-chloro-N-(4-ethoxyphenyl)-4-quinolinamine: This compound shares structural similarities with 7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide but has a quinoline ring instead of a benzoxepine ring.

7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine:

Uniqueness: this compound is unique due to its specific combination of functional groups and the benzoxepine ring structure

Eigenschaften

Molekularformel |

C19H16ClNO3 |

|---|---|

Molekulargewicht |

341.8 g/mol |

IUPAC-Name |

7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide |

InChI |

InChI=1S/C19H16ClNO3/c1-2-23-17-6-4-16(5-7-17)21-19(22)13-9-10-24-18-8-3-15(20)12-14(18)11-13/h3-12H,2H2,1H3,(H,21,22) |

InChI-Schlüssel |

MBGIHNSVKNAYNA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]adamantane-1-carboxamide](/img/structure/B11324008.png)

![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324016.png)

![Butyl {[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11324018.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11324020.png)

![4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11324021.png)

![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11324024.png)

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B11324025.png)

![{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11324030.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11324040.png)

![2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324041.png)

![2-(4-chlorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324048.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11324062.png)